Z-Phe-ome

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-17(20)16(12-14-8-4-2-5-9-14)19-18(21)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBACSHIJBOGXKL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189481 | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35909-92-3 | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035909923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyloxycarbonylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-L-phenylalanine Methyl Ester (Z-Phe-OMe)

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structure, synthesis, and application of N-α-Benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe. This compound is a cornerstone building block in solution-phase peptide synthesis, offering a strategic combination of amino and carboxyl protection that is fundamental to the controlled, stepwise assembly of peptide chains.

Core Structure and Identity

This compound is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by two key modifications to the parent amino acid:

-

N-terminal Protection: The α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This urethane-based protection, introduced historically by Bergmann and Zervas, is renowned for its stability under various coupling conditions and its susceptibility to removal via catalytic hydrogenolysis.[1] This modification prevents the nucleophilic amine from participating in unwanted side reactions during the activation of the carboxyl group.[2]

-

C-terminal Protection: The carboxylic acid is protected as a methyl ester (-OMe) . This prevents the carboxyl group from reacting during the coupling of a different activated amino acid to the N-terminus of this compound (after Z-group removal).

These orthogonal protecting groups are central to its utility, allowing for selective deprotection at either the N- or C-terminus, thereby directing the sequence of peptide bond formation.

References

Z-Phe-OMe: A Comprehensive Physicochemical Profile for the Synthetic Chemist

Abstract: N-benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe, is a pivotal intermediate in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutic agents. Its unique structural features, conferred by the bulky benzyloxycarbonyl protecting group and the methyl ester at the C-terminus, dictate its reactivity and handling characteristics. This technical guide provides a detailed exploration of the core physicochemical properties of this compound, offering both foundational data and practical, field-tested methodologies for its characterization. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to confidently and effectively utilize this versatile building block in their synthetic endeavors.

Molecular Architecture and Core Properties

This compound possesses a well-defined molecular structure that is fundamental to its chemical behavior. The presence of the N-terminal benzyloxycarbonyl (Z) group provides steric hindrance and protects the amine functionality from unwanted side reactions, a critical feature in stepwise peptide synthesis. The methyl ester at the C-terminus offers a convenient handle for subsequent deprotection and coupling reactions.

A summary of its fundamental physicochemical properties is presented in Table 1. This data serves as a crucial reference for reaction planning, purification, and material handling.

| Property | Value | Source |

| IUPAC Name | Methyl (2S)-2-[(benzyloxy)carbonylamino]-3-phenylpropanoate | [1] |

| Synonyms | N-CBZ-L-phenylalanine methyl ester, Z-L-Phe-OMe | [2] |

| CAS Number | 2462-39-7 | |

| Molecular Formula | C₁₈H₁₉NO₄ | |

| Molecular Weight | 313.35 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 80-84 °C | |

| Optical Rotation (α) | -16° to -20° (c=2 in acetic acid) |

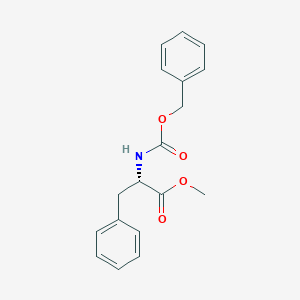

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Solubility Profile: A Practical Guide

The solubility of this compound is a critical parameter for its use in solution-phase synthesis and for purification via crystallization. A comprehensive understanding of its solubility in various organic solvents is essential for optimizing reaction conditions and achieving high purity. For instance, its enhanced solubility in organic solvents is a key property for its application in peptide synthesis.[3][4]

Table 2: Solubility of this compound at Ambient Temperature (20-25 °C)

| Solvent | Solubility |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate (EtOAc) | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Soluble |

| Acetonitrile | Soluble |

| Methanol (MeOH) | Sparingly soluble |

| Ethanol (EtOH) | Sparingly soluble |

| Diethyl Ether | Sparingly soluble |

| Water | Insoluble |

Experimental Protocol for Solubility Determination:

This protocol outlines a standardized method for determining the qualitative solubility of this compound.

Diagram 2: Workflow for Solubility Assessment

A stepwise process for determining the qualitative solubility of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add 1 mL of the test solvent to the vial.

-

Mixing: Vortex the mixture vigorously for 1 minute to ensure adequate mixing.

-

Observation: Visually inspect the mixture. A clear solution indicates solubility, partial dissolution suggests sparing solubility, and the persistence of solid indicates insolubility.

-

Record: Document the observations for each solvent.

Expert Insight: The predominantly non-polar character of this compound, owing to its two phenyl rings, governs its solubility profile. This hydrophobicity leads to poor solubility in polar protic solvents like water and alcohols, a property that can be exploited during purification by precipitation from mixed solvent systems.

Spectroscopic and Chromatographic Characterization

Robust analytical methods are paramount for verifying the identity and purity of this compound. The following sections detail the expected spectroscopic and chromatographic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an unambiguous fingerprint of the molecular structure of this compound.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.07 | m | 10H | Aromatic protons (Z-group and Phe side chain) |

| 5.20 | br s | 1H | NH |

| 5.09 | s | 2H | CH₂ (Z-group) |

| 4.69 | m | 1H | α-CH |

| 3.71 | s | 3H | OCH₃ |

| 3.11 | m | 2H | β-CH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 172.1 | C=O (ester) |

| 156.0 | C=O (carbamate) |

| 136.2, 135.8 | Aromatic C (quaternary) |

| 129.3, 128.6, 128.5, 128.2, 127.1 | Aromatic CH |

| 67.2 | CH₂ (Z-group) |

| 54.8 | α-C |

| 52.3 | OCH₃ |

| 38.3 | β-C |

Trustworthiness through Self-Validation: The integration of the proton signals in the ¹H NMR spectrum serves as an internal validation of the assigned structure. The 10-proton multiplet in the aromatic region, for instance, is a clear indicator of the two phenyl rings present in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups within the this compound molecule.

Key IR Absorptions (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3334 | Strong | N-H stretch |

| 2953 | Medium | C-H stretch (aromatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1705 | Strong | C=O stretch (carbamate) |

| 1491, 1453 | Medium | C=C stretch (aromatic) |

| 1189, 1168 | Strong | C-O stretch |

| 705 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to probe the fragmentation pattern of this compound.

Expected Molecular Ions (Electrospray Ionization - ESI):

-

[M+H]⁺: 314.14

-

[M+Na]⁺: 336.12

A simplified workflow illustrating the use of this compound in peptide synthesis.

References

The Multifaceted Role of Benzyloxycarbonyl-L-phenylalanine Methyl Ester: A Technical Guide for Advanced Research

Introduction: Beyond a Simple Building Block

To the discerning researcher in drug development and peptide chemistry, benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) is more than a mere catalogue chemical. It represents a cornerstone of synthetic peptide chemistry, a versatile tool for probing enzyme kinetics, and a valuable entity in structural biology. This guide provides an in-depth exploration of the core functions of this compound, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations that empower innovation in the laboratory. We will delve into its critical role as a protected amino acid, its utility as an enzyme substrate, and its application as a synthetic precursor, offering both theoretical grounding and practical, field-proven methodologies.

Part 1: The Linchpin of Peptide Synthesis: Controlled Amide Bond Formation

The primary and most established function of this compound lies in its application as a protected amino acid derivative for solution-phase peptide synthesis.[1] The strategic protection of both the N-terminus with the benzyloxycarbonyl (Z or Cbz) group and the C-terminus with a methyl ester is fundamental to achieving controlled, sequential peptide bond formation and preventing unwanted side reactions like self-polymerization.[2]

The Rationale Behind the Protection Strategy

The benzyloxycarbonyl group, introduced by Max Bergmann and Leonidas Zervas, is a classic and robust urethane-type protecting group for amines.[3] Its selection is predicated on several key advantages:

-

Ease of Introduction: The Z group is readily introduced by reacting L-phenylalanine with benzyl chloroformate under alkaline conditions.[3]

-

Stability: It is stable to a wide range of reaction conditions used in peptide coupling, including the basic conditions often employed for saponification of the C-terminal ester.

-

Facilitated Purification: The aromatic nature of the Z group often imparts crystallinity to intermediates, simplifying their purification by recrystallization.[3]

-

Selective Removal: The Z group can be removed under specific conditions that typically do not affect other protecting groups, most notably through catalytic hydrogenolysis.[3][4]

The methyl ester protection of the C-terminus serves to prevent the carboxyl group from reacting during the activation of the coupling partner's carboxyl group.

Workflow for Dipeptide Synthesis using this compound

The following diagram and protocol illustrate a typical workflow for the synthesis of a dipeptide, for example, Z-Phe-Ala-OMe.

Caption: Workflow for Dipeptide Synthesis.

Experimental Protocol: Synthesis of Z-L-Phenylalanyl-D-Alanine Methyl Ester

This protocol is adapted from a documented synthesis and illustrates the coupling of Z-L-phenylalanine with D-alanine methyl ester.[5]

-

Preparation of the Amine Component:

-

Dissolve D-alanine methyl ester hydrochloride (0.56 g) in tetrahydrofuran (6 ml).

-

Cool the solution to 0°C in an ice bath.

-

Add N-methylmorpholine (0.53 ml) and stir for 15 minutes. This neutralizes the hydrochloride salt to liberate the free amine.

-

-

Coupling Reaction:

-

To the stirred amine solution, add benzyloxycarbonyl-L-phenylalanine (1.20 g) and 1-hydroxybenzotriazole (1.08 g). HOBt is an additive used to suppress racemization and improve coupling efficiency.

-

Add a cold solution of N,N'-dicyclohexylcarbodiimide (DCC) (0.99 g) in tetrahydrofuran (2 ml). DCC is the coupling agent that activates the carboxylic acid of Z-L-phenylalanine.

-

Stir the reaction mixture for 1 hour at 0°C, and then overnight at room temperature.

-

-

Work-up and Purification:

-

Add glacial acetic acid (0.3 ml) to quench any unreacted DCC.

-

Filter the mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate in vacuo.

-

Dissolve the residue in chloroform (CHCl₃), wash three times with 5% aqueous sodium bicarbonate (NaHCO₃), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent in vacuo and purify the residue by silica gel column chromatography.

-

Part 2: A Probe for Proteolytic Activity: this compound as an Enzyme Substrate

While often used in protected di- or tri-peptide form, the fundamental structure of this compound makes it and its derivatives excellent substrates for studying the kinetics of proteolytic enzymes, particularly serine proteases like chymotrypsin.[6][7] Chymotrypsin exhibits a strong preference for cleaving peptide bonds C-terminal to aromatic amino acid residues such as phenylalanine.[8]

The Molecular Basis of Substrate Recognition

The active site of chymotrypsin contains a hydrophobic pocket (the S1 pocket) that favorably accommodates the bulky, nonpolar side chain of phenylalanine. The benzyloxycarbonyl group, while not a peptide bond itself, can position the phenylalanine residue appropriately within the active site, and the methyl ester can be hydrolyzed, allowing for a kinetic assay. More commonly, dipeptide derivatives like Z-Ala-Phe-OMe are used, where the Ala-Phe peptide bond is the target for cleavage.[6]

Experimental Protocol: Chymotrypsin Activity Assay

This generalized protocol outlines how a Z-protected phenylalanine-containing methyl ester could be used to measure chymotrypsin activity.

-

Reagent Preparation:

-

Prepare a stock solution of the substrate (e.g., Z-Ala-Phe-OMe) in a suitable organic solvent like DMSO, as it has limited aqueous solubility.

-

Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

-

Assay Execution:

-

In a temperature-controlled cuvette, add the assay buffer and the substrate stock solution to achieve the desired final substrate concentration.

-

Equilibrate the solution to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the α-chymotrypsin stock solution.

-

Monitor the reaction progress. The hydrolysis of the methyl ester will produce methanol and the corresponding carboxylic acid. The change in pH due to the acid production can be monitored using a pH-stat or a suitable pH indicator dye.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.

-

Repeat the assay at various substrate concentrations.

-

Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by plotting v₀ versus substrate concentration and fitting the data to the Michaelis-Menten equation.

-

Quantitative Data: Kinetic Parameters

The following table presents hypothetical kinetic data for chymotrypsin with different Z-protected substrates to illustrate the type of data generated.

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| This compound | 1.2 | 25 | 2.1 x 10⁴ |

| Z-Ala-Phe-OMe | 0.8 | 45 | 5.6 x 10⁴ |

| Z-Gly-Phe-OMe | 1.5 | 30 | 2.0 x 10⁴ |

Part 3: Versatility in Synthesis and Structural Studies

Beyond its classical roles, this compound serves as a versatile starting material for more complex molecular architectures and as a tool for fundamental studies in structural biology.

Peptidomimetics and Synthetic Scaffolds

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance properties like stability against proteolysis or improved bioavailability.[9][10] this compound can be a crucial starting point for such endeavors. For instance, the N-H of the urethane can be alkylated, or the ester can be reduced to the corresponding alcohol, providing a handle for further chemical elaboration into non-peptidic scaffolds.

Crystallographic Studies

The conformation of peptides is critical to their biological function. Z-protected amino acid and dipeptide methyl esters are valuable models for studying the preferred conformations and hydrogen-bonding patterns of the peptide backbone.[11] The rigidity of the Z-group and the defined stereochemistry of the amino acid provide a constrained system that is amenable to crystallization and X-ray diffraction analysis. Such studies have revealed the importance of N-H···O=C hydrogen bonds in dictating the self-assembly and conformation of peptide molecules in the solid state.[11]

Caption: Intermolecular Hydrogen Bonding in Crystals.

Conclusion

Benzyloxycarbonyl-L-phenylalanine methyl ester is a testament to the enduring power of well-designed chemical tools in scientific advancement. Its utility extends far beyond its initial application in peptide synthesis, providing a robust platform for enzymology, the development of novel therapeutics through peptidomimetics, and fundamental investigations into the structural chemistry of peptides. A thorough understanding of its properties and the rationale behind its use empowers researchers to leverage this versatile molecule to its full potential, driving innovation in chemistry, biology, and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 5. prepchem.com [prepchem.com]

- 6. Z-Ala-Phe-OMe | 3235-14-1 | FA111441 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern | MDPI [mdpi.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to Z-Phe-OMe and its Analogs in Biochemistry

Abstract

N-benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) and its structural analogs represent a cornerstone class of compounds in modern biochemistry and drug development. Initially conceived as simple building blocks for peptide synthesis, their utility has expanded significantly. They now serve as critical tools for probing enzyme mechanisms, as scaffolds for potent protease inhibitors, and as key intermediates in the synthesis of complex therapeutic peptides. This guide provides an in-depth exploration of the synthesis, biochemical function, and practical application of this compound and its analogs, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from synthetic strategy to assay design, providing a self-validating framework for their effective use in the laboratory.

Core Concepts: The Molecular Logic of this compound

This compound is a derivative of the amino acid L-phenylalanine, where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the C-terminus is protected as a methyl ester. This dual-protection strategy is fundamental to its utility.

-

The Z-Group (Benzyloxycarbonyl): This bulky, aromatic group serves two primary purposes. First, it prevents the amine group from participating in unwanted side reactions during peptide coupling. Second, it can be removed under specific, mild conditions (typically catalytic hydrogenation), allowing for sequential peptide chain elongation.[1]

-

The Phenylalanine Core: The large, hydrophobic phenyl side chain is a key recognition motif for a class of proteases known as serine proteases, most notably chymotrypsin.[2] Chymotrypsin's active site contains a hydrophobic pocket (the S1 pocket) that preferentially binds large aromatic residues, positioning the adjacent peptide bond for cleavage.[3][4]

-

The Methyl Ester (OMe): The C-terminal methyl ester protects the carboxylic acid from reacting during N-terminal coupling steps. It can be hydrolyzed (saponified) using a base like NaOH to reveal the free carboxylic acid for further coupling or to yield the final peptide acid.[1]

This specific molecular architecture makes this compound and its analogs not just synthetic intermediates, but also excellent substrate mimics for studying and inhibiting proteases.

Caption: Core components of the this compound molecule.

Synthesis Methodologies: A Comparative Analysis

The synthesis of dipeptides like this compound and its analogs is a foundational process. The choice between enzymatic and chemical routes can dramatically affect yield, purity, cost, and environmental impact.[5]

Enzymatic Synthesis: The "Green Chemistry" Approach

Enzymatic synthesis utilizes proteases, such as thermolysin, in reverse to catalyze the formation of a peptide bond.[5] This approach is conducted under mild conditions and leverages the enzyme's stereoselectivity to prevent racemization, ensuring the formation of the desired L-L isomer.[5] The key advantage is often the precipitation of the product from the reaction medium, which drives the equilibrium toward synthesis and simplifies purification.

Caption: Workflow for enzymatic dipeptide synthesis.[5]

Chemical Synthesis: The Versatile Solution-Phase Approach

Solution-phase peptide synthesis (SPPS) is a well-established, versatile method that involves the sequential coupling of protected amino acids in a homogenous solution.[1] This method requires the use of coupling agents to activate the C-terminal carboxyl group for reaction with the N-terminal amine of another amino acid. While highly adaptable, it is a multi-step process involving protection, coupling, and deprotection, which can introduce hazardous reagents and require extensive purification.[5][6]

Caption: Workflow for solution-phase chemical synthesis.[1]

Comparative Analysis

The choice of methodology is a critical experimental decision driven by project goals such as scale, purity requirements, and cost.

| Parameter | Enzymatic Synthesis | Chemical Synthesis (SPPS) |

| Stereoselectivity | High (No racemization)[5] | Risk of epimerization, base dependent[7] |

| Reaction Conditions | Mild (pH ~7, 37-40°C)[5] | Mild to harsh; requires anhydrous solvents[1] |

| Reagents | Biocatalyst (Enzyme) | Coupling agents (e.g., EDC, TBTU), base[1][8] |

| Byproducts | Minimal | Significant (e.g., DCU, salts)[5] |

| Purification | Simple (often filtration)[5] | Complex (Washes, chromatography)[1] |

| Environmental Impact | Low ("Green")[5] | Higher (solvent and reagent waste)[5] |

| Versatility | Limited by enzyme specificity | High; compatible with many amino acids[6] |

Biochemical Function: Probing the Protease Active Site

The primary biochemical application of this compound and its analogs is the study and inhibition of proteases, particularly chymotrypsin.[2]

Mechanism of Competitive Inhibition

These molecules act as competitive substrate analogs. Their structural similarity to the natural substrates of chymotrypsin allows them to bind to the enzyme's active site.[2] The hydrophobic phenylalanine side chain fits snugly into the S1 specificity pocket.[4] However, the stable Z-group and methyl ester can alter the kinetics of catalysis, leading to the dipeptide occupying the active site and preventing the binding and cleavage of the natural substrate. This reversible binding event is the hallmark of competitive inhibition.[2]

Caption: this compound analogs compete with natural substrates.[2]

Analogs as Tools for Structure-Activity Relationship (SAR)

By systematically modifying the structure of this compound, researchers can gain profound insights into an enzyme's active site.[2]

-

Varying the Amino Acid: Replacing Phenylalanine with other amino acids (e.g., Z-Ala-Phe-OMe, Z-Val-Phe-OMe) probes the size and hydrophobicity constraints of the S1/S2 pockets.[9][10]

-

Constrained Analogs: Incorporating unnatural amino acids, such as (Z)-α,β-didehydrophenylalanine (ΔZPhe), locks the peptide backbone into a specific conformation.[11] Studying the binding of these rigid analogs helps map the optimal three-dimensional arrangement required for potent binding.

-

Modifying Termini: Altering the N-terminal protecting group or the C-terminal ester can modulate solubility, stability, and binding affinity.

These SAR studies are crucial in drug development for transforming a simple inhibitor into a potent and selective therapeutic agent.[12]

Key Experimental Protocols

The following protocols provide a robust framework for the synthesis and biochemical evaluation of this compound analogs.

Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (Z-Asp(OMe)-Phe-OMe)

This protocol details the coupling of Z-Asp(OMe)-OH with H-Phe-OMe, a common procedure adaptable for Z-Phe-OH and other analogs. The causality for using EDC/HOBt is to form a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine nucleophile, while HOBt minimizes side reactions and racemization.[1]

Materials:

-

Z-Asp(OMe)-OH

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard work-up reagents (1 M HCl, sat. NaHCO₃, brine, Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

-

Preparation of Free Amine: a. Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt, forming the free base. Stir for 20 minutes at room temperature. Use this solution directly in the next step.

-

Peptide Coupling Reaction: a. In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. This is critical to slow the reaction and minimize side product formation. c. Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. d. Add the freshly prepared H-Phe-OMe solution from step 1 to the activated mixture. e. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: a. Monitor reaction progress via Thin-Layer Chromatography (TLC). b. Upon completion, dilute the mixture with DCM. c. Wash the organic layer sequentially with 1 M HCl (removes excess base), saturated NaHCO₃ solution (removes excess acid and HOBt), and brine (removes residual water). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield pure Z-Asp(OMe)-Phe-OMe.[1]

Protocol 2: Enzyme Inhibition Assay for a Chymotrypsin Inhibitor

This protocol determines the inhibitory potency (IC₅₀) and inhibition constant (Kᵢ) of a compound like Phe-Phe-OMe against α-chymotrypsin. The choice of a chromogenic substrate like SAAPpNA allows for continuous monitoring of enzyme activity via spectrophotometry.[2]

Materials:

-

α-Chymotrypsin from bovine pancreas

-

Test Inhibitor (e.g., Phe-Phe-OMe or this compound analog)

-

Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAAPpNA)

-

Tris-HCl buffer (pH 7.8)

-

DMSO for stock solutions

-

96-well microplate and spectrophotometer

Methodology:

-

Preparation of Solutions: a. Prepare a stock solution of α-chymotrypsin in buffer. b. Prepare a concentrated stock solution of the inhibitor in DMSO. Create a serial dilution series of the inhibitor in buffer. c. Prepare a stock solution of the substrate SAAPpNA in DMSO.

-

Assay Setup (in a 96-well plate): a. To each well, add a fixed volume of Tris-HCl buffer. b. Add varying concentrations of the inhibitor to the test wells. Include control wells with buffer/DMSO only (no inhibitor). c. Add a fixed amount of α-chymotrypsin solution to all wells to start the pre-incubation. d. Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.

-

Initiation and Measurement: a. Initiate the reaction by adding the SAAPpNA substrate to all wells simultaneously (a multi-channel pipette is recommended). b. Immediately place the plate in a spectrophotometer and measure the absorbance at 410 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the rate of substrate cleavage.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. c. To determine the mode of inhibition and the Kᵢ value, repeat the assay using multiple substrate concentrations for each inhibitor concentration. Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.[2][13]

Conclusion: An Indispensable Tool in the Biochemical Arsenal

This compound and its analogs have evolved far beyond their initial role as simple protected amino acids. They are sophisticated chemical probes that allow for the precise investigation of enzyme active sites and serve as foundational scaffolds for the rational design of therapeutic agents.[2][9] Their utility in both enzymatic and chemical synthesis provides flexibility for researchers targeting novel peptides for applications ranging from oncology to metabolic disorders.[5][9] A thorough understanding of their synthesis, mechanism of action, and the causal logic behind their application in biochemical assays is essential for any scientist working at the interface of chemistry, biology, and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Z-Ala-Phe-OMe | 3235-14-1 | FA111441 | Biosynth [biosynth.com]

- 11. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transition States, Analogues and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Biological Activity of Z-Dipeptides

Preamble: Beyond the Building Blocks

In the expansive landscape of peptide science, which bridges the elegant complexity of biologics with the synthetic tractability of small molecules, dipeptides represent the most fundamental peptidic structures.[1] However, their simplicity is deceptive. The addition of an N-terminal benzyloxycarbonyl (Z) group transforms these simple molecules into a class of compounds—Z-dipeptides—with profound and varied biological activities. The Z-group is not merely a protecting group used during synthesis; its steric bulk and aromatic nature fundamentally influence the peptide's conformation, stability, and interaction with biological targets.[2][3][4]

This guide eschews a conventional review format. Instead, it serves as a technical deep-dive for researchers and drug developers, navigating the path from structural rationale to functional validation. We will explore the causal links between the molecular architecture of Z-dipeptides and their roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This document is designed to be a self-validating system, providing not just the "what" but the "why" and the "how"—grounding mechanistic claims in cited literature and furnishing detailed, field-proven protocols for their characterization.

Section 1: The Nexus of Structure and Biological Function

The biological activity of a Z-dipeptide is not an emergent property of its amino acid constituents alone; it is a direct consequence of its three-dimensional structure, hydrophobicity, charge distribution, and stability. The Z-group is a critical modulator of these characteristics.

1.1. The Influence of the Z-Group:

The benzyloxycarbonyl moiety imparts significant hydrophobicity and rigidity to the N-terminus. This has several functional consequences:

-

Membrane Interaction: The aromatic Z-group can facilitate interactions with the lipid bilayers of cell membranes, a key step in the mechanism of many antimicrobial and anticancer peptides.[5]

-

Conformational Constraint: The steric hindrance from the Z-group limits the conformational freedom of the peptide backbone, which can pre-organize the dipeptide into a conformation favorable for binding to a specific biological target, such as an enzyme's active site.[6]

-

Proteolytic Stability: The bulky N-terminal cap can provide a degree of protection against degradation by aminopeptidases, enhancing the molecule's stability and bioavailability in biological systems.[7][8]

1.2. Structure-Activity Relationship (SAR):

Quantitative Structure-Activity Relationship (QSAR) modeling has been instrumental in deciphering the specific contributions of individual amino acid residues to a dipeptide's overall activity.[7][8][9] Key principles derived from these studies include:

-

Enzyme Inhibition: For activities like Angiotensin-Converting Enzyme (ACE) inhibition, the identity of both the N-terminal and C-terminal amino acids is crucial. Hydrophobic and bulky side chains at the C-terminus often enhance inhibitory action.[10] Dipeptides containing proline are often stabilized against enzymatic hydrolysis, making them more robust candidates.[7][8]

-

Antimicrobial & Anticancer Activity: A cationic charge, typically provided by residues like Lysine or Arginine, is critical for the initial electrostatic attraction to negatively charged cancer cell or bacterial membranes.[11][12] This, combined with overall hydrophobicity, dictates the peptide's ability to disrupt membrane integrity.[5][13] The specific sequence determines the secondary structure (e.g., α-helical propensity), which is vital for pore formation or membrane permeabilization.[5]

The relationship between structure and function is a foundational pillar of Z-dipeptide research, guiding the rational design of new therapeutic leads.

Figure 1: Logical relationship between Z-dipeptide structure and biological activity.

Section 2: Major Classes of Biological Activity & Mechanisms

Z-dipeptides have demonstrated efficacy across several therapeutic areas. Understanding their mechanism of action is paramount for targeted drug development.

2.1. Enzyme Inhibition:

Z-dipeptides are potent inhibitors of various enzymes, particularly proteases.[14][15]

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Dipeptides are well-documented ACE inhibitors, relevant for treating hypertension.[7][8] The mechanism is typically competitive inhibition, where the dipeptide mimics the structure of the natural substrate (Angiotensin I) and binds to the enzyme's active site, blocking its function.[16] The Z-group can enhance binding affinity through hydrophobic interactions within the active site.

-

Collagenase Inhibition: Certain Z-dipeptide derivatives, particularly those incorporating hydroxamate groups, act as inhibitors of matrix metalloproteinases (MMPs) like collagenase.[14] This activity is crucial in contexts like arthritis and cancer metastasis where tissue degradation is pathological.

2.2. Antimicrobial Activity:

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, with peptides being a promising avenue.[12][17]

-

Mechanism of Action: The primary mechanism involves membrane disruption. Cationic Z-dipeptides are electrostatically attracted to the anionic components (like lipopolysaccharides and teichoic acids) of bacterial membranes.[12][18] Following this initial binding, the hydrophobic domains, including the Z-group and nonpolar side chains, insert into the lipid bilayer. This disrupts membrane integrity, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[12][13] This physical disruption mechanism is less prone to the development of resistance compared to single-target enzyme inhibitors.[12]

2.3. Anticancer Properties:

Z-dipeptides can exhibit selective toxicity towards cancer cells.[6][19]

-

Selective Membrane Targeting: Similar to their antimicrobial action, the anticancer effect often relies on membrane interaction. Cancer cell membranes typically have a higher net negative charge than healthy cells due to an increased concentration of anionic phospholipids like phosphatidylserine on the outer leaflet.[5][19] This provides a basis for selective electrostatic targeting by cationic peptides.

-

Induction of Apoptosis: Beyond simple membrane lysis, some peptides, upon entering the cell, can trigger programmed cell death (apoptosis).[11][19] They can do this by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. Nisin Z, for example, has been shown to activate an apoptotic pathway in melanoma cells.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling of the relationship between dipeptide structure and dipeptide stability, permeability, and ACE inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Antibacterial and Antibiofilm Properties of Self-Assembled Dipeptide Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.co.jp [peptide.co.jp]

- 16. Inhibition of angiotensin-converting enzyme by dipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the Antimicrobial Activity of Cationic Peptides Loaded in Surface-Modified Nanoliposomes against Foodborne Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Enduring Legacy of the Z-Group: A Technical Guide to Benzyloxycarbonyl-Protected Amino Acids in Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful organic synthesis, particularly in the intricate world of peptide chemistry. Among the arsenal of amine-protecting groups, the benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, stands as a testament to enduring utility and versatility.[1][2] This guide offers an in-depth exploration of Z-protected amino acids, moving beyond simple protocols to provide a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.

The Benzyloxycarbonyl (Z) Group: A Strategic Overview

The Z-group is a carbamate-based protecting group valued for its stability under a range of conditions, yet amenable to selective cleavage.[1] This balance makes it a powerful tool, particularly in solution-phase peptide synthesis.[3] Unlike the more acid-labile Boc group or the base-labile Fmoc group, the Z-group offers a distinct orthogonality, allowing for complex synthetic strategies where different protecting groups must be removed in a specific sequence.[1][2][4]

Core Attributes of the Z-Group:

-

Stability: Resistant to mildly acidic and basic conditions, making it compatible with a variety of reaction conditions.[1][4]

-

Orthogonality: Can be selectively removed in the presence of Boc and Fmoc groups, enabling multi-step synthetic routes.[1][2][4]

-

Racemization Suppression: The urethane linkage of the Z-group helps to minimize racemization during peptide coupling reactions.[5]

-

Crystallinity: Z-protected amino acids are often crystalline solids, which facilitates purification by recrystallization.

Synthesis of Z-Protected Amino Acids: The Schotten-Baumann Reaction

The most common method for the introduction of the Z-group is the Schotten-Baumann reaction, which involves the acylation of the amino acid's free amine with benzyl chloroformate (also known as Cbz-Cl or Z-Cl).[1][6] This reaction is typically carried out in a biphasic system or in an aqueous solution with a base to neutralize the hydrochloric acid byproduct.[1][7]

Experimental Protocol: Synthesis of Z-Glycine

Materials:

-

Glycine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Hydrochloric acid (HCl) for acidification

Step-by-Step Methodology:

-

Dissolution: Dissolve glycine in an aqueous solution of sodium carbonate or sodium hydroxide. The base is crucial as it deprotonates the ammonium group of the zwitterionic amino acid, liberating the nucleophilic free amine.[7]

-

Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise with vigorous stirring. The reaction is exothermic and maintaining a low temperature helps to minimize side reactions.

-

Neutralization: The base in the aqueous solution neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

-

Work-up: After the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Acidification: Carefully acidify the aqueous layer with dilute HCl to a pH of approximately 2-3. This protonates the carboxylate group of the Z-protected amino acid, causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated Z-glycine by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Deprotection of the Z-Group: Releasing the Free Amine

The removal of the Z-group is a critical step and can be achieved through several methods, with catalytic hydrogenolysis being the most common and mildest.[2] The choice of deprotection strategy depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the preferred method for Z-group removal due to its mild, neutral conditions.[2] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[1][8] The byproducts are toluene and carbon dioxide, which are easily removed.[8]

Mechanism of Hydrogenolysis:

-

Adsorption of the Z-protected amino acid onto the palladium catalyst surface.

-

Oxidative addition of the benzylic C-O bond to the palladium surface.

-

Reaction with hydrogen to form a carbamic acid intermediate and toluene.[8]

-

The unstable carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[8]

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor such as ammonium formate, triethylsilane, or cyclohexene is used with a palladium catalyst.[9][10] This method can be advantageous for safety and practical reasons.

Experimental Protocol: Deprotection of Z-Phenylalanine by Catalytic Hydrogenolysis

Materials:

-

Z-Phenylalanine

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite® for filtration

Step-by-Step Methodology:

-

Dissolution: Dissolve Z-Phenylalanine in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The flask is then flushed with an inert gas (e.g., nitrogen or argon).

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel, typically via a balloon or by connecting to a hydrogenation apparatus.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric and should be handled with care, ensuring it remains moist.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected phenylalanine.

Acidic Cleavage

While hydrogenolysis is the most common method, the Z-group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or with strong Lewis acids.[1][11] This method is useful when the molecule contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes.[12] However, these harsh conditions can affect other acid-labile protecting groups.[1] Recent studies have also explored the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for a milder acidic deprotection.[9]

Table 1: Comparison of Z-Group Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Neutral, Room Temp. | Mild, clean byproducts | Incompatible with reducible groups (e.g., alkenes, alkynes) |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Neutral, Room Temp. | Avoids use of H₂ gas | May require higher catalyst loading |

| Strong Acid Cleavage | HBr in Acetic Acid | Harsh acidic | Compatible with reducible groups | Can cleave other acid-sensitive groups |

| Lewis Acid Cleavage | AlCl₃ in HFIP | Mildly acidic | Good functional group tolerance | Requires specific solvent system |

Applications in Peptide Synthesis and Beyond

The primary application of Z-protected amino acids is in peptide synthesis, particularly in the solution-phase approach where the orthogonality of the Z-group is highly advantageous.[3] It allows for the selective deprotection of the N-terminus for chain elongation while other protecting groups on the side chains remain intact.

Beyond traditional peptide synthesis, Z-protected amino acids are valuable building blocks in the synthesis of peptidomimetics, complex natural products, and active pharmaceutical ingredients (APIs).[13][14] Their stability and predictable reactivity make them reliable intermediates in multi-step synthetic campaigns.

Analytical Characterization of Z-Protected Amino Acids

The purity and identity of Z-protected amino acids are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[13][15] Characteristic signals include the benzylic protons of the Z-group (around 5.1 ppm in ¹H NMR) and the aromatic protons.[15] The carbamate carbonyl carbon appears around 156-157 ppm in the ¹³C NMR spectrum.[13][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the Z-protected amino acid and to monitor the progress of protection and deprotection reactions.

-

Mass Spectrometry (MS): Provides accurate molecular weight information, confirming the successful introduction of the Z-group.[13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the carbamate functional group.[13]

Conclusion: A Timeless Tool for Modern Synthesis

The benzyloxycarbonyl group, despite its long history, remains a highly relevant and powerful tool in the arsenal of the synthetic chemist. Its unique combination of stability, orthogonality, and reliable methods for both introduction and removal ensures its continued use in the synthesis of complex molecules. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively leverage the Z-group to achieve their synthetic goals with precision and confidence.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

Z-Phe-OMe: A Keystone in Peptide Chemistry and Protease Research

An In-depth Technical Guide on the Synthesis, Properties, and Applications of N-Benzyloxycarbonyl-L-phenylalanine Methyl Ester

Introduction: The Genesis of a Versatile Building Block

N-Benzyloxycarbonyl-L-phenylalanine methyl ester, commonly abbreviated as Z-Phe-OMe, represents a cornerstone molecule in the field of synthetic peptide chemistry and biochemical research. While the precise moment of its first synthesis is not prominently documented, its emergence is intrinsically linked to the development of peptide synthesis methodologies in the mid-20th century. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932 was a revolutionary step that enabled the controlled, stepwise assembly of amino acids into peptides. This compound, as a derivative of the aromatic amino acid L-phenylalanine, quickly became an indispensable tool for researchers. Its unique structure, featuring a protected amine and an activated carboxyl group, positions it as a key intermediate in the synthesis of a vast array of peptides and peptidomimetics. This guide provides a comprehensive overview of the synthesis, properties, and critical applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile of this compound

This compound is a white to off-white solid at room temperature, with a melting point typically in the range of 75-77 °C.[1] It is readily soluble in many organic solvents such as chloroform, dichloromethane, and ethyl acetate, a property that is advantageous for its use in solution-phase peptide synthesis.[2]

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons of the phenylalanine side chain, the methyl ester, and the benzyloxycarbonyl protecting group. Expected chemical shifts (in ppm, relative to TMS) would include: a singlet for the methyl ester protons (~3.7 ppm), multiplets for the aromatic protons of the phenylalanine and benzyloxycarbonyl groups (~7.1-7.4 ppm), a multiplet for the α-proton of phenylalanine (~4.8 ppm), and signals for the benzylic protons of the protecting group (~5.1 ppm).[3][4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct resonances for each carbon atom. Key signals would include those for the carbonyl carbons of the ester and the carbamate, the aromatic carbons, the α-carbon of phenylalanine, the methyl ester carbon, and the benzylic carbon of the protecting group.[5][6][7]

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. These would include a strong carbonyl stretching band for the ester group (~1740 cm⁻¹), another strong carbonyl stretching band for the urethane of the Z-group (~1690 cm⁻¹), N-H stretching vibrations (~3300 cm⁻¹), and aromatic C-H stretching bands (~3000-3100 cm⁻¹).[8]

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, confirming the molecular weight of this compound (313.35 g/mol ).[9]

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉NO₄ | - |

| Molecular Weight | 313.35 g/mol | - |

| Melting Point | 75-77 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [1] |

Synthesis and Purification of this compound: A Methodological Overview

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the protection of the amino group of L-phenylalanine followed by the esterification of the carboxylic acid.

Experimental Protocol: Chemical Synthesis of this compound

This protocol outlines a common laboratory-scale synthesis.

Materials:

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dichloromethane (DCM) or a similar organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Neutralization of H-Phe-OMe·HCl: L-Phenylalanine methyl ester hydrochloride is dissolved in a suitable organic solvent like dichloromethane. An aqueous solution of sodium bicarbonate is added to neutralize the hydrochloride salt and liberate the free amine. The organic layer containing the free base of L-phenylalanine methyl ester is then separated and dried.

-

N-protection with Benzyl Chloroformate: The solution of L-phenylalanine methyl ester is cooled in an ice bath. Benzyl chloroformate is added dropwise with stirring, along with a base such as sodium bicarbonate to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is washed successively with water, dilute acid (e.g., 1M HCl) to remove any unreacted amine, saturated sodium bicarbonate solution to remove any excess acid, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

The Significance of this compound in Scientific Research and Drug Development

The utility of this compound spans several key areas of chemical and biological research, primarily as a fundamental building block in peptide synthesis and as a tool for studying enzyme mechanisms.

A Versatile Component in Peptide Synthesis

This compound is a valuable starting material in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the N-terminus, which is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation. The methyl ester at the C-terminus can be hydrolyzed (saponified) to the free carboxylic acid, allowing for subsequent coupling reactions to extend the peptide chain from the C-terminus. Alternatively, the ester can be activated for coupling with another amino acid or peptide fragment. This dual functionality makes this compound a versatile synthon for the creation of dipeptides and larger peptide structures. For instance, it can be used in the synthesis of dipeptides like Z-Ala-Phe-OMe or Z-Val-Phe-OMe, which are themselves important intermediates in pharmaceutical development.[2][10]

A Probe for Protease Activity and Inhibition

This compound and related dipeptides serve as valuable tools for studying proteases, particularly chymotrypsin. Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids like phenylalanine. Due to its structural similarity to the natural substrates of chymotrypsin, this compound can act as a substrate for this enzyme. The hydrolysis of the methyl ester or the amide bond in larger peptides containing the Phe-OMe moiety can be monitored to study the enzyme's kinetics and specificity.

Furthermore, derivatives of this compound are explored in the design of protease inhibitors. By modifying the structure, for example, by creating dipeptides like Phe-Phe-OMe, molecules can be designed that bind to the active site of a protease but are cleaved very slowly or not at all, thus acting as competitive inhibitors.[11] This is a crucial strategy in the development of drugs for diseases where proteases are overactive, such as in certain viral infections or inflammatory conditions.[12] The study of how this compound and its analogues interact with proteases provides valuable insights into the enzyme's active site, guiding the design of more potent and selective inhibitors.[11]

Conclusion

N-Benzyloxycarbonyl-L-phenylalanine methyl ester (this compound) is a deceptively simple molecule that holds significant importance in the realms of organic synthesis and biochemistry. Its dual-functional nature, with a protected amine and an activatable carboxyl group, makes it an exceptionally versatile building block for the synthesis of peptides and peptidomimetics. Beyond its role in synthesis, this compound and its derivatives are invaluable probes for investigating the mechanisms of proteases, particularly chymotrypsin. Its ability to act as a substrate and a scaffold for inhibitor design has contributed significantly to our understanding of enzyme kinetics and has paved the way for the development of novel therapeutic agents. As peptide-based drugs and the study of proteases continue to be at the forefront of biomedical research, the foundational role of this compound is set to endure.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Continuous production of N-(benzyloxycarbonyl)-L-glycyl-L-phenylalanine methyl ester utilizing extractive reaction in aqueous/organic biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 12. Synthesis and biological evaluation of new active For-Met-Leu-Phe-OMe analogues containing para-substituted Phe residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Phe-OMe: A Strategic Building Block for the Synthesis of Bioactive Peptides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic peptide development, the precise and efficient assembly of amino acid sequences is of paramount importance. The selection of appropriate building blocks—amino acids with strategically chosen protecting groups—dictates the success of a synthetic route, influencing yield, purity, and scalability. Among these, N-Benzyloxycarbonyl-L-phenylalanine methyl ester (Z-Phe-OMe) emerges as a cornerstone for solution-phase peptide synthesis (SPPS). This guide provides an in-depth technical exploration of this compound, elucidating its foundational properties, strategic applications, and the causality behind its use in constructing high-value bioactive peptides. We will dissect validated experimental protocols, compare synthetic methodologies, and offer field-proven insights to empower researchers in drug discovery and development.

Foundational Principles: Why this compound?

The utility of this compound is rooted in the strategic deployment of its two protecting groups: the N-terminal Benzyloxycarbonyl (Z or Cbz) group and the C-terminal methyl ester (OMe). This dual protection scheme is particularly amenable to solution-phase synthesis, a methodology favored for large-scale production and the synthesis of short peptides or peptide fragments where intermediate purification is critical.[1][2]

-

The N-α-Benzyloxycarbonyl (Z) Group : The Z group provides robust protection for the α-amino group. Introduced by Bergmann and Zervas, it is stable under a wide range of conditions but can be selectively removed under non-acidic, mild conditions, most commonly via catalytic hydrogenation (e.g., H₂/Pd-C).[3] This orthogonality is crucial, as it allows for the deprotection of the N-terminus without affecting other acid-labile protecting groups (like Boc or tBu) that may be present on amino acid side chains.[4][5]

-

The C-terminal Methyl Ester (OMe) : The methyl ester protects the C-terminal carboxylic acid, preventing it from participating in undesired side reactions during the activation and coupling of the N-terminal amino acid. It enhances the solubility of the protected amino acid in organic solvents commonly used for synthesis.[6] The OMe group can be readily removed via saponification (base-promoted hydrolysis) to liberate the carboxylic acid for subsequent coupling steps.[7][8]

The presence of the phenylalanine residue itself is often a key component of bioactive peptides, contributing to hydrophobic interactions and π-π stacking, which can be critical for binding to biological targets.[8]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is the first step in designing a robust synthetic process.

| Property | Value | Reference |

| CAS Number | 35909-92-3 | [9][10] |

| Molecular Formula | C₁₈H₁₉NO₄ | [9] |

| Molecular Weight | 313.35 g/mol | [9] |

| Appearance | Yellowish oil or solid | [9] |

| Melting Point | 75-77 °C | [9] |

| Boiling Point | 478.5±45.0 °C (Predicted) | [9] |

| Density | 1.181±0.06 g/cm³ (Predicted) | [9] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [9] |

Synthetic Methodologies: Building the Peptide Bond

This compound is primarily employed in solution-phase synthesis. The choice between chemical and enzymatic coupling methods depends on the desired scale, sequence, and environmental considerations.

Diagram: General Peptide Synthesis Workflow

This diagram illustrates the fundamental cycle of solution-phase peptide synthesis, highlighting the key stages of coupling and deprotection.

Caption: A generalized workflow for N-to-C directed solution-phase peptide synthesis.

Chemical Synthesis: The Carbodiimide Approach

Carbodiimide-mediated coupling is a workhorse of chemical peptide synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are used to activate the free carboxylic acid of the N-protected amino acid (e.g., Z-Ala-OH). The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is critical to suppress racemization and improve coupling efficiency.[7]

This protocol details the synthesis of the protected dipeptide Z-Ala-Phe-OMe.[6][11]

Materials:

-

Z-L-Alanine (Z-Ala-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)[1]

-

EDC·HCl[1]

-

HOBt[1]

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[1][11]

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[1]

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Preparation of Phenylalanine Methyl Ester Free Base: a. Dissolve H-Phe-OMe·HCl (1.1 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature. This solution containing the free amine is used directly.[1]

-

Activation of Z-Alanine: a. In a separate flask, dissolve Z-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. This forms the active HOBt ester.

-

Peptide Coupling Reaction: a. To the activated Z-Ala-OH solution, add the freshly prepared H-Phe-OMe solution from step 1. b. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. c. Causality Checkpoint: The reaction is monitored by Thin-Layer Chromatography (TLC) to track the consumption of the limiting reactant (Z-Ala-OH). This prevents unnecessary reaction time and potential side-product formation.

-

Work-up and Purification: a. Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct if DCC is used. For EDC, this step is not necessary as the urea byproduct is water-soluble. b. Transfer the filtrate to a separatory funnel and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine (saturated NaCl).[12] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. d. The crude product, Z-Ala-Phe-OMe, can be purified by silica gel column chromatography or recrystallization to yield a pure, white solid.[1]

Diagram: Chemical Peptide Coupling Workflow (EDC/HOBt)

Caption: Step-by-step workflow for the chemical synthesis of Z-Ala-Phe-OMe.

Enzymatic Synthesis: A Greener Alternative

Enzymatic peptide synthesis offers significant advantages in terms of specificity, mild reaction conditions, and reduced environmental impact.[13] Proteases like thermolysin or chymotrypsin can be used to catalyze the formation of peptide bonds in a kinetically controlled manner.[14][15] The reaction between this compound and an amino acid amide (e.g., Leucinamide, Leu-NH₂) is a well-studied model.[14]

Causality of Component Choice:

-

Acyl Donor (this compound): The methyl ester is a recognized substrate for these enzymes.

-

Nucleophile (e.g., Leu-NH₂): An amino acid amide is used instead of an ester to prevent the enzyme from acting on the C-terminus of the nucleophile.

-

Solvent System: The reaction is often performed in organic solvents or biphasic systems with low water content. This is a critical choice: it shifts the thermodynamic equilibrium from hydrolysis (the enzyme's natural function) towards synthesis.[14]

This protocol is adapted from studies on enzymatic synthesis in organic media.[14]

Materials:

-

This compound

-

L-Leucinamide (Leu-NH₂)

-

α-Chymotrypsin (immobilized on a support like Celite is preferable)

-

Acetonitrile or Ethyl Acetate

-

Tris buffer (e.g., pH 7.8)

Methodology:

-

Biocatalyst Preparation: a. Prepare a solution of α-chymotrypsin in Tris buffer. b. Add the support material (e.g., Celite) and then evaporate the water under vacuum. This deposits the enzyme onto the support in its active conformation.

-

Enzymatic Reaction: a. Dissolve this compound (e.g., 40 mM) and Leu-NH₂ (1.5 eq) in the chosen organic solvent (e.g., acetonitrile with 4% v/v water). b. Add the prepared immobilized chymotrypsin to initiate the reaction. c. Stir the suspension at a constant temperature (e.g., 30°C). d. Self-Validation Checkpoint: The progress of the reaction (formation of Z-Phe-Leu-NH₂ and hydrolysis byproduct Z-Phe-OH) is monitored by High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: a. Upon completion, filter the reaction mixture to remove the immobilized enzyme, which can be washed and potentially reused. b. Evaporate the solvent from the filtrate. c. The resulting crude product can be purified using standard chromatographic techniques.

Comparative Analysis: Chemical vs. Enzymatic Synthesis

| Parameter | Chemical Synthesis (EDC/HOBt) | Enzymatic Synthesis (Chymotrypsin) | Rationale & Insights |

| Specificity | Low; risk of side-chain reactions if not protected. | High; reaction occurs only at the α-amino and α-carboxyl groups. | Enzymes provide exquisite chemo- and regioselectivity, reducing the need for extensive side-chain protection strategies.[13] |

| Racemization Risk | Moderate; suppressed by additives like HOBt. | Negligible; enzymes are stereospecific. | Maintaining chiral integrity is a major advantage of enzymatic methods, crucial for biological activity. |

| Reaction Conditions | Anhydrous organic solvents, often cryogenic start (0°C). | Mild; aqueous or organic systems, near ambient temperature. | Milder conditions preserve sensitive functional groups within the peptide sequence. |

| Byproducts | Stoichiometric amounts of urea and coupling reagents. | Minimal; potential for some hydrolysis of the ester substrate. | Enzymatic synthesis is a cleaner process, simplifying purification and reducing waste.[12] |

| Yield | Generally high (can be >90%). | Highly variable, but can reach >90% under optimized conditions.[14] | Yield in enzymatic synthesis is critically dependent on solvent choice, water activity, and substrate concentrations.[14] |

| Environmental Impact | Uses hazardous reagents and solvents. | Greener; uses biodegradable catalysts and often milder solvents.[12] | A key driver for adopting enzymatic methods in industrial applications. |

Strategic Deprotection: Unveiling the Bioactive Peptide

Once the desired peptide sequence is assembled, the protecting groups must be removed. The orthogonality of the Z and OMe groups allows for their selective cleavage.

Diagram: Orthogonal Deprotection Strategy

Caption: Selective removal of N-terminal (Z) and C-terminal (OMe) protecting groups.

Protocol: N-Terminal Z-Group Deprotection (Hydrogenolysis)

This is the most common and mildest method for Z-group removal.[1][3]

Materials:

-

Z-protected peptide (e.g., Z-Ala-Phe-OMe)

-

10% Palladium on carbon (Pd/C) catalyst

-

Methanol (MeOH)

-

Hydrogen source (H₂ gas balloon or Parr hydrogenator)

-

Celite for filtration

Methodology:

-

Reaction Setup: a. Dissolve the Z-protected peptide in methanol in a round-bottom flask. b. Carefully add 10% Pd/C catalyst (typically 10% w/w of the peptide) under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C is flammable, especially when dry and in the presence of hydrogen and organic solvents.

-

Deprotection Reaction: a. Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenator. b. Evacuate the flask and backfill with H₂ gas (repeat 3 times). c. Stir the suspension vigorously at room temperature. d. Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[1]

-

Work-up and Isolation: a. Filter the reaction mixture through a pad of Celite to quantitatively remove the Pd/C catalyst.[1] b. Wash the Celite pad thoroughly with methanol. c. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude deprotected peptide (e.g., H-Ala-Phe-OMe). The product is often pure enough for the next step.

Protocol: C-Terminal OMe-Group Deprotection (Saponification)

This protocol hydrolyzes the methyl ester to the free carboxylic acid.[1]

Materials:

-

C-terminally protected peptide (e.g., H-Ala-Phe-OMe)

-

Methanol (MeOH) and Water

-

1 M aqueous solution of Sodium Hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

Methodology:

-

Saponification Reaction: a. Dissolve the peptide ester in a mixture of methanol and water. b. Cool the solution to 0 °C in an ice bath. c. Add 1 M NaOH (1.1 eq) dropwise while stirring. d. Stir the reaction at room temperature and monitor by TLC.

-